molecular formula C13H13N5OS B2503351 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338394-82-4

6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2503351
M. Wt: 287.34
InChI Key: WOABBYCVPXZSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic heterocyclic compound. It has a molecular formula of C13H13N5OS, an average mass of 287.340 Da, and a monoisotopic mass of 287.084076 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3 . This indicates the presence of methoxyphenyl, methylsulfanyl, triazolo, and pyrimidin groups in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Antibacterial Activity

Research has shown that 1,2,4-triazole and its derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines, have significant potential as antibacterial agents. They exhibit broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these hybrids make them promising candidates for developing new antibacterial agents to combat resistant strains of bacteria like Staphylococcus aureus (Li & Zhang, 2021).

Agricultural Applications

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, including the production of agricultural products such as pesticides and plant growth regulators. These compounds are integral to manufacturing insecticides, fungicides, and various other agricultural chemicals, highlighting their importance in enhancing crop protection and productivity (Nazarov et al., 2021).

Analytical Chemistry

In the realm of analytical chemistry, triazole derivatives, including those within the 1,2,4-triazolo[1,5-a]pyrimidine category, find applications as analytical reagents. Their use extends to the development of optical sensors, leveraging their ability to form both coordination and hydrogen bonds, which are essential for sensing applications. These compounds' unique properties make them suitable for detecting various ions and molecules, showcasing their versatility in analytical methods (Jindal & Kaur, 2021).

Pharmaceutical Impurity Analysis

The detailed study of pharmaceutical impurities, especially in the synthesis of complex drugs, is crucial for ensuring drug safety and efficacy. Triazole derivatives are involved in the synthesis and analysis of pharmaceutical impurities, providing a framework for identifying and quantifying these impurities in drug formulations. This research area underscores the chemical's role in maintaining high pharmaceutical standards and regulatory compliance (Saini et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOABBYCVPXZSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SC)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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